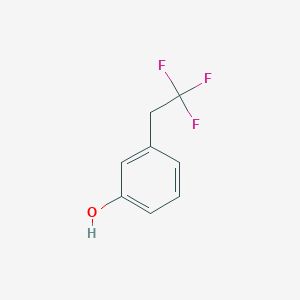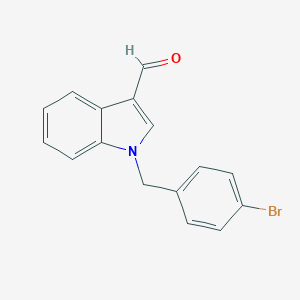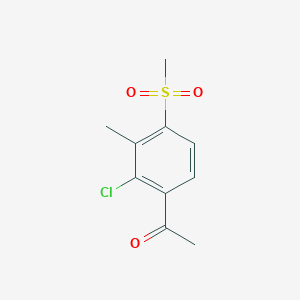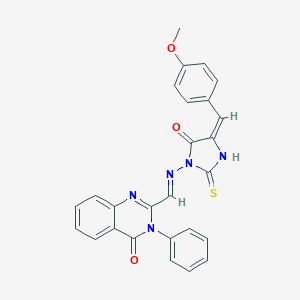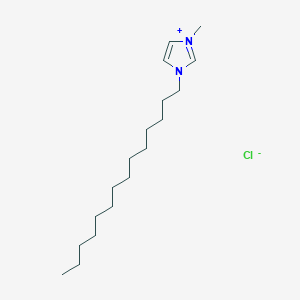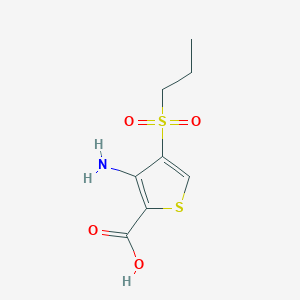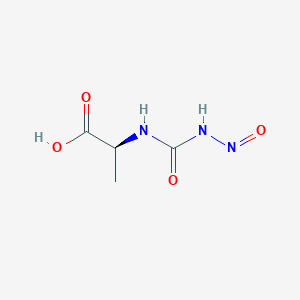
(2S)-2-(nitrosocarbamoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(nitrosocarbamoylamino)propanoic acid, also known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Studies have shown that (2S)-2-(nitrosocarbamoylamino)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Wirkmechanismus
The mechanism of action of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the formation of nitric oxide, which is a potent vasodilator and has various physiological effects. Nitric oxide is formed by the reaction between (2S)-2-(nitrosocarbamoylamino)propanoic acid and glutathione, which is present in cells. The resulting nitric oxide then activates various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and cardioprotection. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to reduce inflammation and oxidative stress in various tissues, leading to improved cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid is relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for the research on (2S)-2-(nitrosocarbamoylamino)propanoic acid, including the development of more efficient synthesis methods, the evaluation of its potential toxicity, and the identification of its target proteins and signaling pathways. Additionally, further studies are needed to evaluate the potential applications of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields, including cancer therapy, neuroprotection, and cardiovascular disease.
Conclusion:
In conclusion, (2S)-2-(nitrosocarbamoylamino)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S)-2-(nitrosocarbamoylamino)propanoic acid have been discussed in this paper. Further research is needed to fully understand the potential of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the reaction between L-serine and nitrosourea in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain pure (2S)-2-(nitrosocarbamoylamino)propanoic acid.
Eigenschaften
CAS-Nummer |
179108-92-0 |
|---|---|
Produktname |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
Molekularformel |
C4H7N3O4 |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c1-2(3(8)9)5-4(10)6-7-11/h2H,1H3,(H,8,9)(H2,5,6,10,11)/t2-/m0/s1 |
InChI-Schlüssel |
HFGNNOOHSVPEDZ-REOHCLBHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)NN=O |
SMILES |
CC(C(=O)O)NC(=O)NN=O |
Kanonische SMILES |
CC(C(=O)O)NC(=O)NN=O |
Synonyme |
L-Alanine,N-[(nitrosoamino)carbonyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



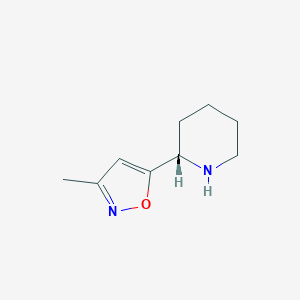
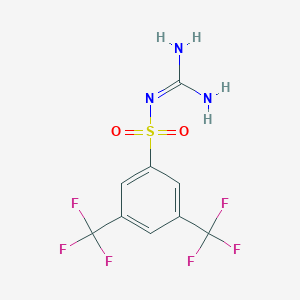
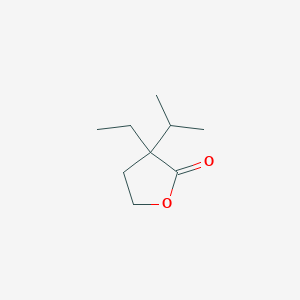
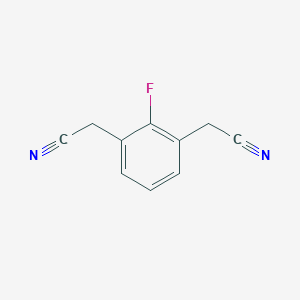

![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
